

An In-Depth Technical Guide to the Environmental Fate of 4-(Octyloxy)phenol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-(Octyloxy)phenol

Cat. No.: B1583347

[Get Quote](#)

Abstract: **4-(Octyloxy)phenol**, an aromatic ether, belongs to the broader class of alkylphenols, compounds that are under increasing scrutiny due to their environmental persistence and endocrine-disrupting capabilities. While specific data on **4-(octyloxy)phenol** is limited, this guide synthesizes available information and leverages extensive data from its structural analogue, 4-tert-octylphenol, to provide a comprehensive evaluation of its likely environmental fate, transport, and ecotoxicological profile. This document is intended for researchers, environmental scientists, and drug development professionals to inform risk assessments and guide experimental design. Key considerations include its moderate potential for bioaccumulation, low biodegradability, significant sorption to sediment, and potential for endocrine disruption. Standardized protocols for assessing these endpoints are provided to ensure a robust and validated approach to its environmental characterization.

Introduction: A Molecule of Emerging Concern

4-(Octyloxy)phenol (CAS 3780-50-5) is an organic compound featuring a phenol ring substituted with an eight-carbon ether chain. While its direct industrial production volumes are not as high as some related alkylphenols, it serves as a building block in specialized applications such as liquid crystals and covalent organic frameworks.^{[1][2]} More broadly, the alkylphenol class, particularly isomers like 4-tert-octylphenol, are high-production-volume chemicals used as intermediates in manufacturing phenolic resins and non-ionic surfactants (alkylphenol ethoxylates).^{[3][4]}

The primary environmental concern stems from the degradation of these parent products, which can release persistent alkylphenols into aquatic and terrestrial systems.^{[5][6]} These molecules, including **4-(octyloxy)phenol**, possess physicochemical properties that favor persistence and bioaccumulation. Crucially, many are identified as endocrine-disrupting chemicals (EDCs), capable of interfering with hormonal systems in wildlife and humans even at low concentrations.^{[7][8]}

This guide provides a detailed technical overview of the expected environmental behavior of **4-(octyloxy)phenol**. Due to a scarcity of direct studies on this specific isomer, a scientifically grounded extrapolation from the extensively studied 4-tert-octylphenol (CAS 140-66-9) is employed. This approach is justified by their similar molecular weights and partition coefficients, though critical structural differences, such as the ether linkage in **4-(octyloxy)phenol** versus the direct alkyl chain in 4-tert-octylphenol, will be noted for their potential impact on degradation pathways.

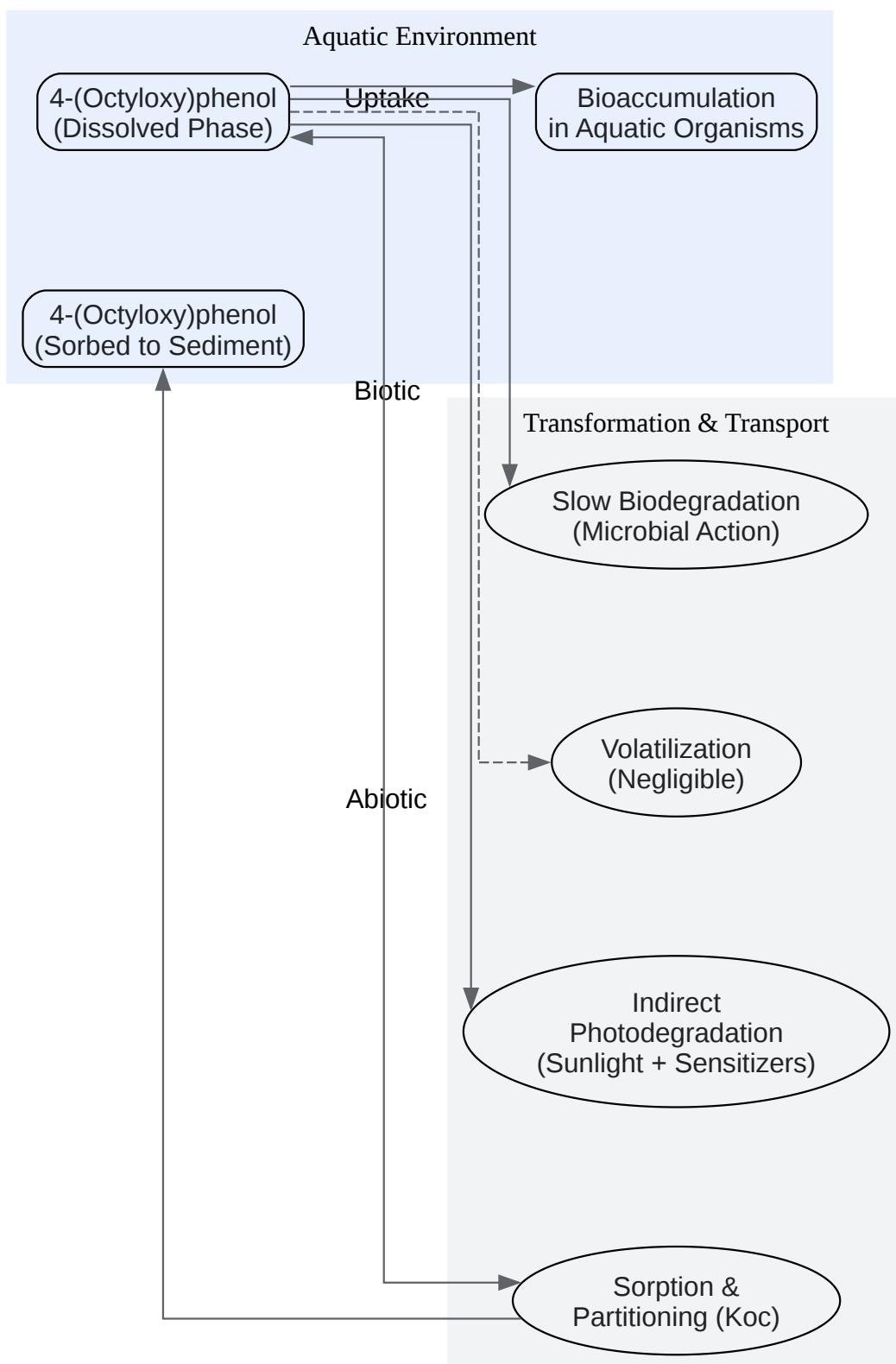
Physicochemical Properties and Molecular Structure

The environmental behavior of a chemical is fundamentally governed by its physical and chemical properties. These parameters dictate its partitioning between air, water, soil, and biota.

Property	Value for 4-(Octyloxy)phenol	Value for 4-tert-Octylphenol (for comparison)	Implication for Environmental Fate
CAS Number	3780-50-5[9]	140-66-9[3]	Unique chemical identifier.
Molecular Formula	C ₁₄ H ₂₂ O ₂ [2]	C ₁₄ H ₂₂ O[10]	---
Molecular Weight	222.32 g/mol [2]	206.32 g/mol [10]	Low volatility.
Appearance	Solid / Viscous Liquid[9]	White solid pellets/crystals[3][10]	---
Water Solubility	Limited[9]	19 mg/L at 22°C[3]	Low solubility drives partitioning to solid phases.
Log P (octanol-water)	4.13 (calculated)[2]	4.12 (experimental)[3]	Moderate potential for bioaccumulation.
Vapor Pressure	No data available	0.21 Pa at 20°C[3]	Low volatility; unlikely to partition significantly to air.
pKa	~10 (estimated phenol)	10.39[11]	Exists as the neutral phenol under typical environmental pH (6-9).

Note: Data for 4-tert-octylphenol is provided as a close structural analogue to infer properties where direct data for **4-(octyloxy)phenol** is unavailable.

Sources and Pathways of Environmental Release


The primary route for **4-(octyloxy)phenol** entering the environment is likely through industrial wastewater discharge from manufacturing facilities where it is used as a chemical intermediate. [1] A more significant, albeit indirect, pathway for similar compounds is the environmental degradation of alkylphenol ethoxylate (APE) surfactants, which are widely used in detergents,

paints, pesticides, and textiles.[5][12] APEs biodegrade by losing their ethoxylate groups, generating more persistent and often more toxic alkylphenols.[5][8]

Once released into aquatic systems, **4-(octyloxy)phenol**'s low water solubility and high hydrophobicity will cause it to partition from the water column into organic-rich compartments like sewage sludge and sediment.[5][13]

Core Environmental Fate and Transport Processes

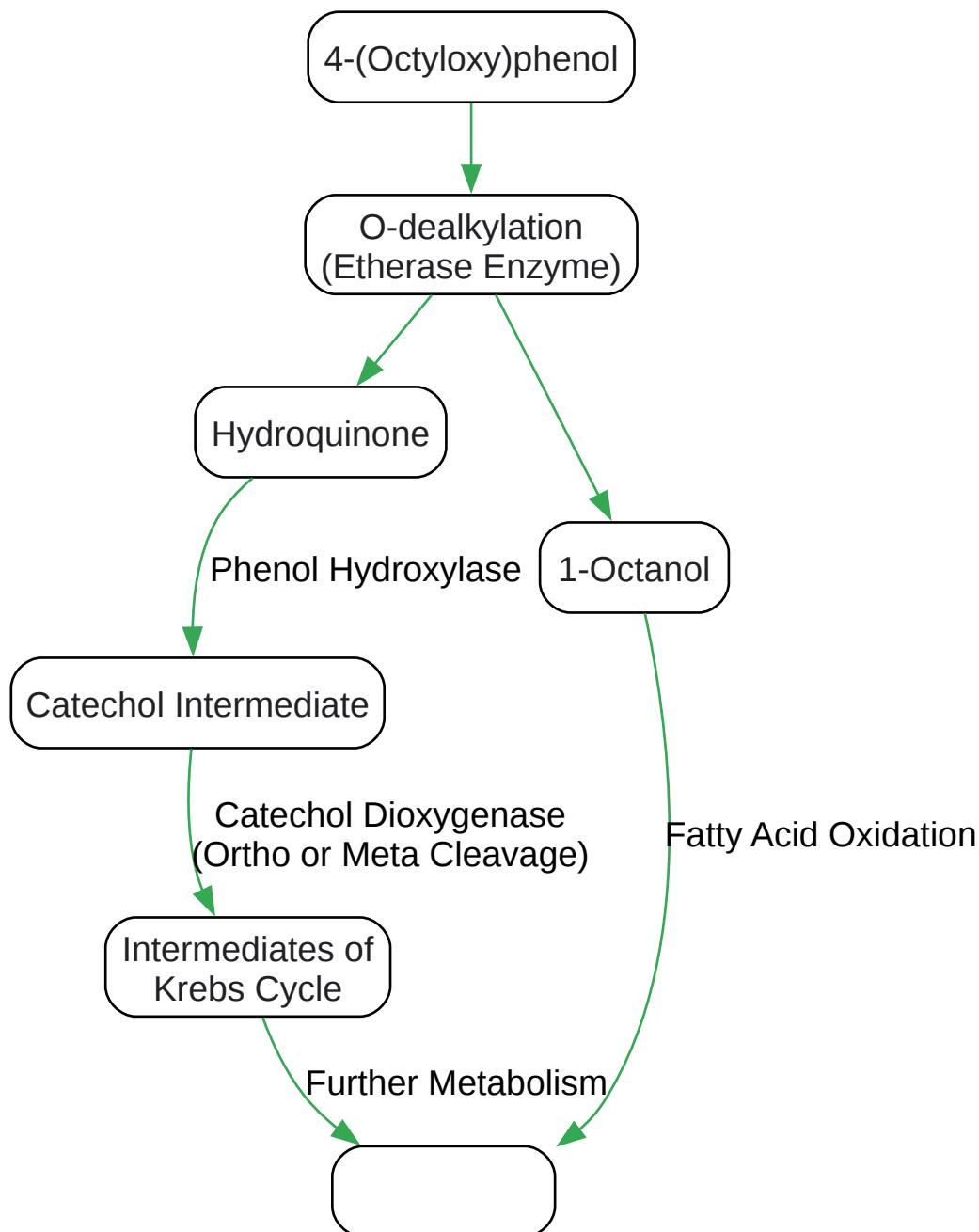
The persistence and distribution of **4-(octyloxy)phenol** in the environment are determined by a combination of abiotic and biotic degradation processes, as well as its tendency to move between environmental compartments.

[Click to download full resolution via product page](#)

Caption: Key environmental fate and transport pathways for **4-(Octyloxy)phenol**.

Abiotic Degradation

4.1.1 Photodegradation Direct photolysis, the breakdown of a chemical by direct absorption of solar radiation, is considered a negligible removal process for 4-tert-octylphenol and, by extension, **4-(octyloxy)phenol**.^[3] This is because the molecule does not significantly absorb light at wavelengths greater than 290 nm, the cutoff for solar radiation reaching the Earth's surface.


However, indirect photodegradation can be a significant pathway. This process is mediated by reactive oxygen species (ROS), particularly hydroxyl radicals ($\cdot\text{OH}$), which are generated in natural waters by sunlight interacting with substances like nitrate and dissolved organic matter. ^[11] Advanced Oxidation Processes (AOPs), which generate these radicals, have proven effective at degrading 4-tert-octylphenol in laboratory settings.^[11] The reaction with hydroxyl radicals leads to the mineralization of the compound.

4.1.2 Hydrolysis Hydrolysis is the cleavage of a chemical bond by the addition of water. The ether bond in **4-(octyloxy)phenol** is generally stable under typical environmental pH conditions (pH 5-9). Therefore, hydrolysis is not expected to be a significant degradation pathway.^[3]

Biotic Degradation

4.2.1 Aerobic Biodegradation Studies on 4-tert-octylphenol indicate that it is not readily biodegradable but may be inherently biodegradable, meaning it can be broken down by adapted microbial communities over longer periods.^[3] The half-life in the water phase can range from 7 to 50 days.^[11]

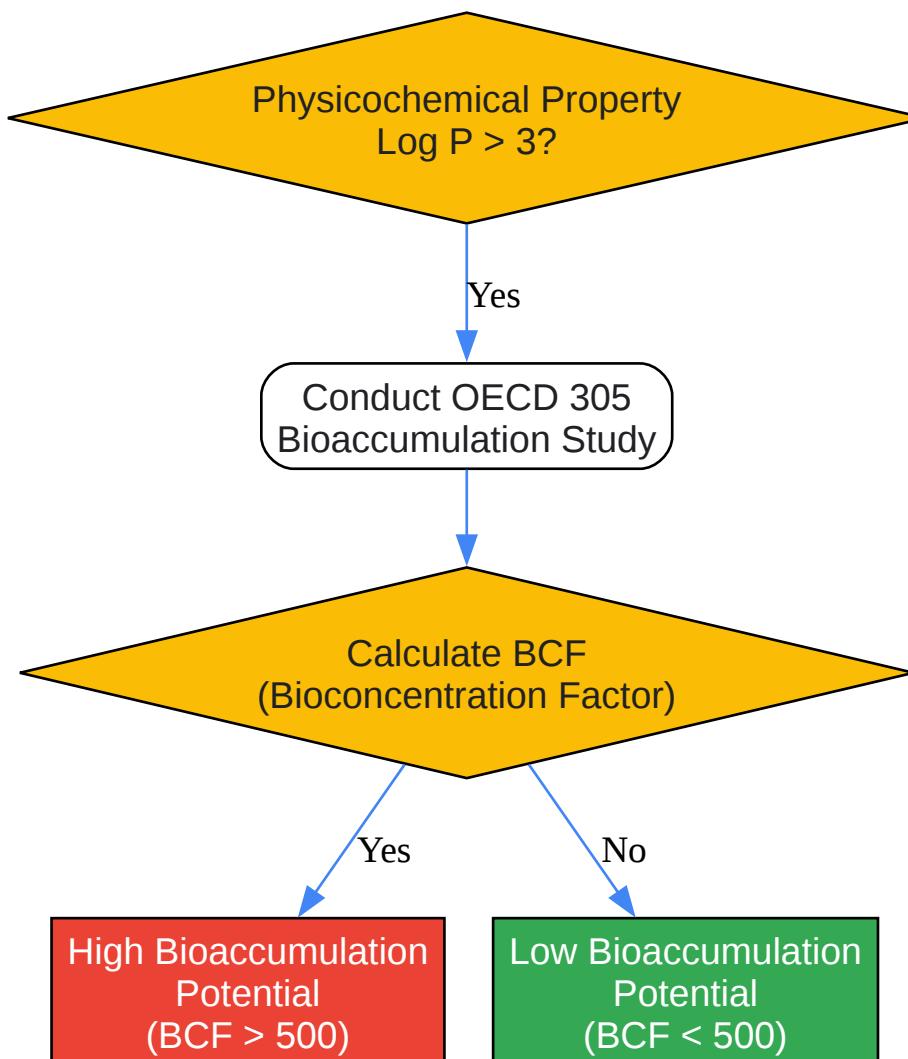
For **4-(octyloxy)phenol**, the degradation pathway may differ. The ether linkage presents a potential site for enzymatic attack by esterase-producing microorganisms. However, the long octyl chain can still pose a challenge for rapid degradation. The likely aerobic pathway would involve initial enzymatic cleavage of the ether bond to form hydroquinone and octanol, or hydroxylation of the phenol ring, followed by ring opening.^{[14][15][16]}

[Click to download full resolution via product page](#)

Caption: A proposed aerobic biodegradation pathway for **4-(Octyloxy)phenol**.

4.2.2 Anaerobic Biodegradation Under anaerobic conditions, such as those found deep in sediments, 4-tert-octylphenol is considered non-biodegradable.[11] This suggests that once sequestered in anoxic sediments, **4-(Octyloxy)phenol** is likely to be highly persistent.

Environmental Partitioning and Transport


The high octanol-water partition coefficient ($\text{Log P} \approx 4.1$) is the single most important predictor of **4-(octyloxy)phenol**'s environmental partitioning behavior.[2] This value indicates a strong tendency for the molecule to move from water into more lipid-like (hydrophobic) phases.

4.3.1 Sorption and Sedimentation Chemicals with a high Log P value strongly adsorb to the organic carbon fraction of soil and sediment. This process is quantified by the organic carbon-water partition coefficient (K_{oc}). For 4-tert-octylphenol, the Log K_{oc} is reported to be in the range of 3.44 to 8.76, indicating low mobility and strong binding to sediment.[17] Consequently, sediment and sewage sludge act as major environmental sinks for these compounds.[5]

Bioaccumulation and Metabolism

5.1 Bioaccumulation Potential Bioaccumulation is the net uptake of a chemical by an organism from all exposure routes (water, food, air).[18] The potential for a chemical to bioaccumulate is often first estimated from its Log P value. A $\text{Log P} > 3$, as is the case for **4-(octyloxy)phenol**, suggests a potential for bioaccumulation.

The Bioconcentration Factor (BCF) is an experimentally determined measure of a chemical's concentration in an organism (typically fish) relative to its concentration in the surrounding water at steady state. For 4-tert-octylphenol, measured BCF values in fish are in the range of a few hundred, with some estimates around 600, indicating a moderate to high bioaccumulation potential.[3]

[Click to download full resolution via product page](#)

Caption: Logic diagram for assessing the bioaccumulation potential of a substance.

5.2 Metabolic Pathways Once absorbed by an organism, chemicals can be metabolized. While specific metabolic pathways for **4-(octyloxy)phenol** are not documented, organisms can employ Phase I (e.g., oxidation, hydrolysis) and Phase II (e.g., conjugation) reactions to increase a compound's water solubility and facilitate its excretion. Potential metabolic transformations could include cleavage of the ether bond or conjugation of the phenolic hydroxyl group with sulfate or glucuronic acid.

Ecotoxicological Profile

The primary toxicological concern for alkylphenols is their activity as endocrine disruptors.

6.1 Aquatic Toxicity 4-tert-octylphenol is classified as very toxic to aquatic organisms.^[4] Acute toxicity values (LC50/EC50) for fish, invertebrates, and algae are typically in the low mg/L to high µg/L range. For example, a 48-hour LC50 for the freshwater shrimp *Gammarus pulex* was reported as 420 µg/L.^[3] Given the structural similarity, **4-(octyloxy)phenol** is expected to exhibit a similar level of aquatic toxicity.

6.2 Endocrine Disrupting Effects Alkylphenols are well-established xenoestrogens, meaning they can mimic the natural hormone 17-β-estradiol.^[6] They can bind to the estrogen receptor in organisms, triggering inappropriate estrogenic responses.^[19] Effects observed in wildlife, particularly fish, include the feminization of males, reduced fertility, and developmental abnormalities.^[13] This endocrine activity often occurs at concentrations lower than those causing acute toxicity, making it a critical endpoint for environmental risk assessment.^[20]

Experimental Methodologies

To definitively characterize the environmental fate of **4-(octyloxy)phenol**, standardized, internationally accepted protocols must be used. The following provides an overview of key methodologies.

Protocol: Photodegradation Kinetics Study (OECD 316)

Objective: To determine the rate of direct photolysis of a chemical in water.^{[21][22]}

Causality: This experiment quantifies the chemical's stability when exposed to simulated sunlight. A rapid degradation rate indicates that photolysis is a significant fate process, while a slow rate suggests persistence in sunlit surface waters.

Methodology:

- Preparation: Prepare a sterile, buffered aqueous solution of **4-(octyloxy)phenol** at a concentration below half its water solubility. Use purified water (e.g., Milli-Q).
- Irradiation: Use a light source that simulates natural sunlight (e.g., a filtered xenon arc lamp) with a spectrum cutoff at ~290 nm.^[23] Maintain a constant temperature.
- Controls: Run parallel samples incubated in the dark to control for any non-photolytic degradation (e.g., hydrolysis, biodegradation).

- Sampling: Collect samples from both light-exposed and dark control vessels at timed intervals. The sampling schedule should be designed to capture the degradation curve (e.g., 0, 2, 4, 8, 24, 48, 96 hours).
- Analysis: Quantify the concentration of **4-(octyloxy)phenol** in each sample using a suitable analytical method, such as HPLC-UV or LC-MS.
- Data Analysis: Plot the natural logarithm of the concentration versus time. The slope of the line for the irradiated samples (corrected for any loss in the dark controls) gives the pseudo-first-order rate constant (k). The photolysis half-life is calculated as $t_{1/2} = \ln(2)/k$.

Protocol: Ready Biodegradability Test (OECD 301 F - Manometric Respirometry)

Objective: To screen for the ready aerobic biodegradability of a chemical.[\[24\]](#)[\[25\]](#)

Causality: This test provides a stringent assessment of whether a chemical can be rapidly and completely mineralized by unadapted environmental microorganisms. Passing this test indicates a low potential for persistence. Failure suggests the chemical will persist in the environment.

Methodology:

- Test System: Use sealed vessels equipped with manometers to measure oxygen consumption.
- Medium: Prepare a mineral salts medium containing the test substance as the sole nominal source of organic carbon (typically at 100 mg/L).
- Inoculum: Use a mixed population of microorganisms from the effluent of a domestic wastewater treatment plant, at a low concentration.[\[26\]](#)
- Controls:
 - Blank Control: Inoculum and mineral medium only (to measure endogenous respiration).

- Reference Control: A readily biodegradable substance like sodium benzoate to validate the activity of the inoculum.[1]
- Toxicity Control: Test substance plus the reference compound to check for inhibitory effects.
- Incubation: Incubate the vessels in the dark at a constant temperature (20-25°C) for 28 days with continuous mixing.
- Measurement: Record the oxygen consumption in each vessel over the 28-day period.
- Data Analysis: Calculate the percentage biodegradation as the measured oxygen consumed (corrected for the blank) divided by the Theoretical Oxygen Demand (ThOD). A substance is considered "readily biodegradable" if it reaches >60% of its ThOD within a 10-day window during the 28-day test.[1]

Protocol: Bioaccumulation in Fish (OECD 305)

Objective: To determine the Bioconcentration Factor (BCF) of a stable chemical in fish.[11][27][28]

Causality: This study directly measures the extent to which a chemical accumulates in living tissue from water. A high BCF is a direct indicator of bioaccumulation potential and the risk of food chain transfer.

Methodology:

- Test Organism: Use a recommended fish species like Zebrafish (*Danio rerio*) under flow-through conditions.[28][29]
- Uptake Phase: Expose a group of fish to a constant, sub-lethal aqueous concentration of **4-(octyloxy)phenol** for a period of 28 days (or until steady-state is reached).[27] The concentration in the water must be regularly monitored.
- Sampling (Uptake): Sample a subset of fish at several time points during the uptake phase to determine the concentration of the chemical in their tissues.

- Depuration Phase: After the uptake phase, transfer the remaining fish to a clean, flowing water system free of the test chemical.
- Sampling (Depuration): Sample fish at several time points during the depuration phase to measure the rate of elimination of the chemical.[28]
- Analysis: Analyze water and fish tissue samples (homogenized) for the concentration of **4-(octyloxy)phenol**. Results should be normalized to the lipid content of the fish.
- Data Analysis: The BCF can be calculated in two ways:
 - Steady-State BCF: The ratio of the concentration in the fish (C_f) to the concentration in the water (C_w) at steady state.
 - Kinetic BCF: The ratio of the uptake rate constant (k₁) to the depuration rate constant (k₂), derived from modeling the concentration data over time.[29]

Protocol: In Vitro Endocrine Disruption Assay (Yeast Estrogen Screen - YES)

Objective: To screen for the potential of a chemical to bind to and activate the human estrogen receptor.[19][30]

Causality: This bioassay provides a mechanistic screen for estrogenic activity. A positive result indicates the chemical can mimic estrogen, a hallmark of many endocrine disruptors, and warrants further investigation into its potential to cause adverse reproductive or developmental effects in organisms.[18]

Methodology:

- Test System: Use a genetically modified strain of yeast (*Saccharomyces cerevisiae*) that contains the human estrogen receptor (hER) gene and a reporter gene (e.g., lacZ, which codes for β-galactosidase).[19][31]
- Exposure: In a 96-well plate format, expose the yeast cells to a range of concentrations of **4-(octyloxy)phenol**.

- Controls:
 - Negative Control: Solvent (e.g., ethanol) only.
 - Positive Control: A known estrogen, such as 17- β -estradiol, to generate a standard dose-response curve.[31]
- Incubation: Incubate the plates for a defined period (e.g., 18-24 hours) at 30°C.[30]
- Detection: Add a chromogenic substrate (e.g., CPRG) that changes color when acted upon by the β -galactosidase enzyme.[31]
- Measurement: After a further incubation period, measure the color change (absorbance) using a plate reader.
- Data Analysis: The intensity of the color is proportional to the estrogenic activity. The activity of **4-(octyloxy)phenol** can be compared to the 17- β -estradiol standard curve to determine its relative potency.

Summary and Risk Assessment Outlook

The available evidence, largely extrapolated from its close analogue 4-tert-octylphenol, suggests that **4-(octyloxy)phenol** is a substance of potential environmental concern.

- Persistence: It is expected to be resistant to abiotic degradation and biodegrade slowly in aerobic environments, while being highly persistent in anaerobic sediments.
- Transport: Its primary environmental sink will be sediments and sludge due to strong sorption tendencies.
- Bioaccumulation: It has a moderate to high potential to bioaccumulate in aquatic organisms.
- Toxicity: It is likely to be toxic to aquatic life and function as an endocrine-disrupting chemical via estrogenic mechanisms.

A comprehensive environmental risk assessment for **4-(octyloxy)phenol** would require empirical data generated using the standardized protocols outlined in this guide. Key data gaps to be filled include its actual rate of biodegradation (particularly the role of the ether linkage), its

measured BCF in fish, and its specific dose-response curve for endocrine activity. This information is critical for establishing safe environmental concentration limits and making informed regulatory decisions.

References

- OECD (2012), Test No. 305: Bioaccumulation in Fish: Aqueous and Dietary Exposure, OECD Guidelines for the Testing of Chemicals, Section 3, OECD Publishing, Paris. [\[Link\]](#)
- Situ Biosciences (n.d.), OECD 305 - Bioaccumulation in Fish: Aqueous and Dietary Exposure. [\[Link\]](#)
- Błędzka, D., Gromadzińska, J., & Wąsowicz, W. (2010). Photolytic degradation of 4-tert-octylphenol in aqueous solution. *Environment Protection Engineering*, 36(3), 83-93. [\[Link\]](#)
- Swiss Centre for Applied Ecotoxicology (n.d.), Yeast Estrogen and Androgen Screens. [\[Link\]](#)
- Junod, C. A., & Werner, I. (2020). SQC (EQSsed) – Proposal by the Ecotox Centre for: 4-tert-Octylphenol. Swiss Centre for Applied Ecotoxicology. [\[Link\]](#)
- Brooke, D., Crookes, M., & Merckel, D. (2005). Environmental Risk Evaluation Report: 4-tert-Octylphenol. Environment Agency, UK. [\[Link\]](#)
- Ibacon (n.d.), OECD 305: Bioaccumulation in Fish: Aqueous and Dietary Exposure. [\[Link\]](#)
- BPC Instruments (n.d.), OECD Guidelines Test No. 301 C & F. [\[Link\]](#)
- Tox Lab (n.d.), Test No. 301: Ready Biodegradability. [\[Link\]](#)
- OECD (1992), Test No. 301: Ready Biodegradability, OECD Guidelines for the Testing of Chemicals, Section 3, OECD Publishing, Paris. [\[Link\]](#)
- OECD (1992), OECD Guideline for Testing of Chemicals 301: Ready Biodegradability. [\[Link\]](#)
- Routledge, E. J., & Sumpter, J. P. (1996). Estrogenic activity of surfactants and some of their degradation products assessed using a recombinant yeast screen. *Environmental Toxicology and Chemistry*, 15(3), 241-248. [\[Link\]](#)
- Xenometrix (n.d.), XenoScreen YES/YAS – Principle of the Estrogen-, Androgen- Screen Tests to detect Endocrine Disruptor Chemicals EDC – OECD TG455. [\[Link\]](#)
- Bistan, M., et al. (2012). Yeast Estrogen Screen Assay as a Tool for Detecting Estrogenic Activity in Water Bodies. *Food Technology and Biotechnology*, 50(4), 427-433. [\[Link\]](#)
- OECD (2008), Test No. 316: Phototransformation of Chemicals in Water – Direct Photolysis, OECD Guidelines for the Testing of Chemicals, Section 3, OECD Publishing, Paris. [\[Link\]](#)
- National Academies of Sciences, Engineering, and Medicine. (2022). Review of Fate, Exposure, and Effects of Sunscreens in Aquatic Environments and Implications for Sunscreen Usage and Human Health.
- Ying, G. G., Williams, B., & Kookana, R. (2002). Environmental fate of alkylphenols and alkylphenol ethoxylates--a review.
- Bistan, M., et al. (2012).

- Ibacon (2002), OECD Draft: Phototransformation of Chemicals on Soil Surfaces. [\[Link\]](#)
- Kumar, A., Kumar, S., & Kumar, S. (2011). Degradation kinetics and pathway of phenol by *Pseudomonas* and *Bacillus* species.
- OECD (n.d.), Guidelines for the Testing of Chemicals. [\[Link\]](#)
- EPP Ltd (n.d.), OECD GUIDELINES FOR THE TESTING OF CHEMICALS. [\[Link\]](#)
- Van Schie, P. M., & Young, L. Y. (2000). Biodegradation of phenol: mechanisms and applications.
- ResearchGate (n.d.)
- Soares, A., Guiyesse, B., Jefferson, B., Cartmell, E., & Lester, J. N. (2008). Nonylphenol in the environment: a critical review on occurrence, fate, toxicity and treatment in wastewaters.
- OECD (2008), Test No.
- Chemsoc (n.d.), **4-(Octyloxy)phenol**. [\[Link\]](#)
- Abdel-Meawad, S. M., et al. (2024). Aerobic phenol degradation using native bacterial consortium via ortho-and meta-cleavage pathways. *Frontiers in Microbiology*, 15, 1380993. [\[Link\]](#)
- Bernacka, J., et al. (2022). Ecotoxicological Estimation of 4-Cumylphenol, 4-t-Octylphenol, Nonylphenol, and Volatile Leachate Phenol Degradation by the Microscopic Fungus *Umbelopsis isabellina* Using a Battery of Biotests. *International journal of molecular sciences*, 23(7), 3749. [\[Link\]](#)
- National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 8814, 4-Tert-octylphenol. [\[Link\]](#)
- Olaniyan, L. W. B., et al. (2020). Environmental Water Pollution, Endocrine Interference and Ecotoxicity of 4-tert-Octylphenol: A Review. *Reviews of environmental contamination and toxicology*, 248, 81–109. [\[Link\]](#)
- OSPAR Commission (2006), OSPAR background document on octylphenol. [\[Link\]](#)
- Semantic Scholar (n.d.)
- Routledge, E. J., & Sumpter, J. P. (1996). Environmental estrogenic effects of alkylphenol ethoxylates. *Critical reviews in toxicology*, 26(3), 335–361. [\[Link\]](#)
- Verisk (2024)
- Minnesota Department of Health (2023), 4-tert-Octylphenol Toxicological Summary. [\[Link\]](#)
- OECD (1994), SIDS Initial Assessment Report for Phenol, 4-(1,1,3,3-tetramethylbutyl)-. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. oecd.org [oecd.org]
- 2. chemscene.com [chemscene.com]
- 3. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 4. ospar.org [ospar.org]
- 5. Environmental fate of alkylphenols and alkylphenol ethoxylates--a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Environmental estrogenic effects of alkylphenol ethoxylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Environmental Water Pollution, Endocrine Interference and Ecotoxicity of 4-tert-Octylphenol: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CAS 3780-50-5: 4-(Octyloxy)phenol | CymitQuimica [cymitquimica.com]
- 10. 4-Tert-octylphenol | C14H22O | CID 8814 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. oecd.org [oecd.org]
- 12. Alkylphenol Ethoxylates APEs Primer [core.verisk.com]
- 13. Degradation of Phenol via Meta Cleavage Pathway by Pseudomonas fluorescens PU1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Degradation kinetics and pathway of phenol by Pseudomonas and Bacillus species - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | Aerobic phenol degradation using native bacterial consortium via ortho-and meta-cleavage pathways [frontiersin.org]
- 17. oekotoxzentrum.ch [oekotoxzentrum.ch]
- 18. researchgate.net [researchgate.net]
- 19. Yeast Estrogen and Androgen Screens | Ecotox Centre [ecotoxcentre.ch]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. oecd.org [oecd.org]
- 22. oecd.org [oecd.org]

- 23. OECD Draft: Phototransformation of Chemicals on Soil Surfaces | ibacon GmbH [ibacon.com]
- 24. OECD Guidelines Test No. 301 C & F – BPC Instruments [bpcinstruments.com]
- 25. img3.epanshi.com [img3.epanshi.com]
- 26. Test No. 301: Ready Biodegradability - Tox Lab [toxlab.co]
- 27. catalog.labcorp.com [catalog.labcorp.com]
- 28. OECD 305 - Bioaccumulation in Fish: Aqueous and Dietary Exposure - Situ Biosciences [situbiosciences.com]
- 29. OECD 305: Bioaccumulation in Fish | ibacon GmbH [ibacon.com]
- 30. xenometrix.ch [xenometrix.ch]
- 31. pdf.benchchem.com [pdf.benchchem.com]
- To cite this document: BenchChem. [An In-Depth Technical Guide to the Environmental Fate of 4-(Octyloxy)phenol]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1583347#environmental-fate-of-4-octyloxy-phenol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com